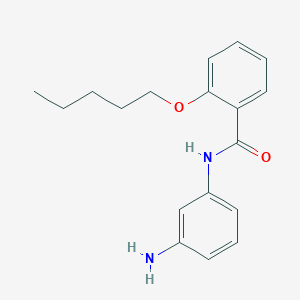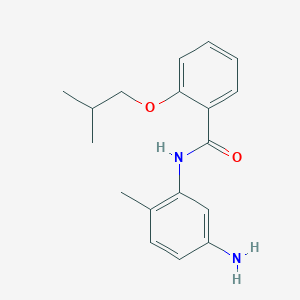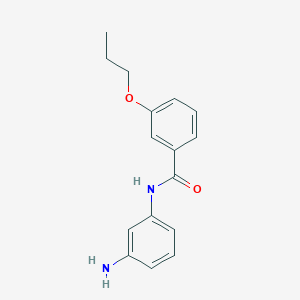
N-(3-Aminophenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminophenyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a propoxybenzamide structure
作用机制
Target of Action
Compounds with similar structures, such as imidazopyridines, have been found to target a variety of anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibition .
Biochemical Pathways
Result of Action
Related compounds have been found to have significant biological potential against a variety of pathogens .
生化分析
Biochemical Properties
N-(3-Aminophenyl)-3-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lysine-specific demethylase 1, an enzyme that regulates histone methylation . This interaction is crucial as it influences gene expression and cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, its interaction with lysine-specific demethylase 1 results in the inhibition of the enzyme’s activity, leading to changes in histone methylation and gene expression . This compound may also interact with other proteins and enzymes, further influencing cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-3-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminophenol and 3-propoxybenzoic acid.
Amidation Reaction: The 3-aminophenol is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
N-(3-Aminophenyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
N-(3-Aminophenyl)benzamide: Lacks the propoxy group, which may affect its solubility and reactivity.
N-(4-Aminophenyl)-3-propoxybenzamide: The amino group is positioned differently, potentially altering its interaction with targets.
N-(3-Aminophenyl)-4-propoxybenzamide: The propoxy group is attached at a different position, influencing its chemical behavior.
Uniqueness: N-(3-Aminophenyl)-3-propoxybenzamide is unique due to the specific positioning of the aminophenyl and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-(3-aminophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJIHZERKTWKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

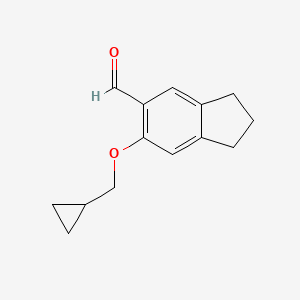
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
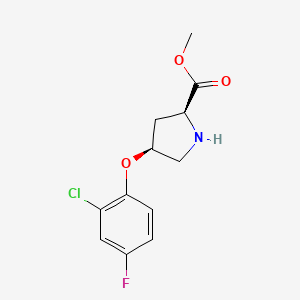
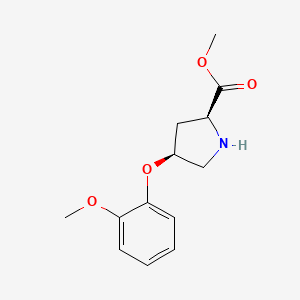

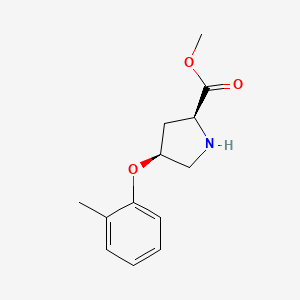

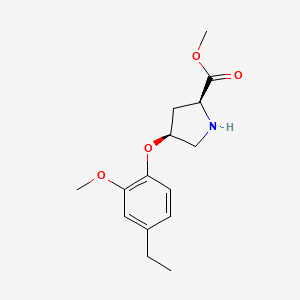
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
